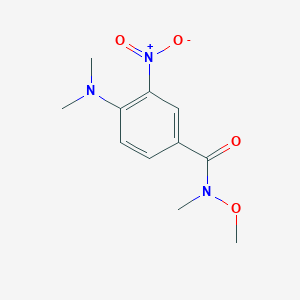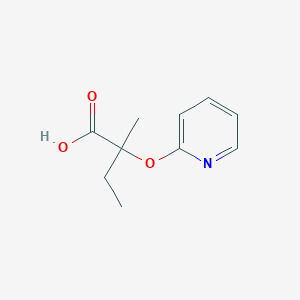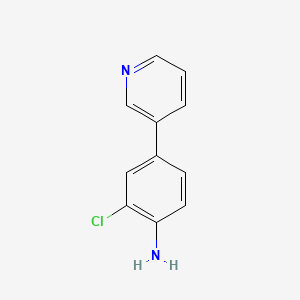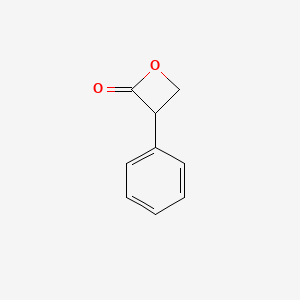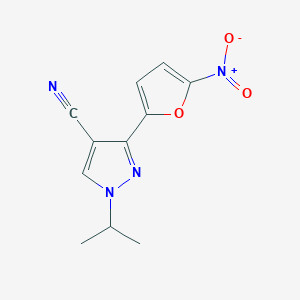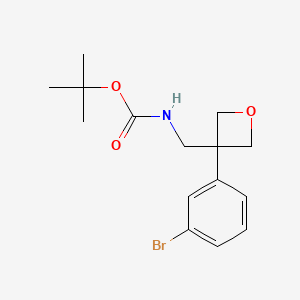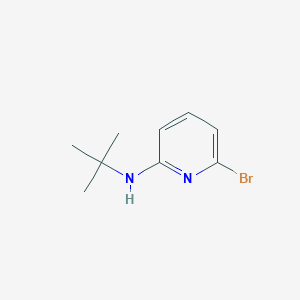
6-bromo-N-tert-butylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-bromo-N-tert-butylpyridin-2-amine is an organic compound with the molecular formula C9H13BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and tert-butyl functional groups, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
6-bromo-N-tert-butylpyridin-2-amine can be synthesized through various methods. One common approach involves the bromination of 2-aminopyridine followed by the introduction of the tert-butyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The tert-butyl group can be introduced using tert-butyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
6-bromo-N-tert-butylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-bromo-N-tert-butylpyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Researchers investigate its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-bromo-N-tert-butylpyridin-2-amine depends on its specific application. In chemical reactions, the bromine atom often acts as a leaving group, facilitating various substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
類似化合物との比較
Similar Compounds
2-Bromopyridine: Lacks the tert-butyl group, making it less sterically hindered.
N-tert-Butyl-2-aminopyridine: Lacks the bromine atom, affecting its reactivity in substitution and coupling reactions.
6-Bromo-2-chloropyridine: Contains a chlorine atom instead of the tert-butyl group, leading to different reactivity patterns.
Uniqueness
6-bromo-N-tert-butylpyridin-2-amine is unique due to the presence of both the bromine and tert-butyl groups. This combination provides a balance of reactivity and steric hindrance, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C9H13BrN2 |
|---|---|
分子量 |
229.12 g/mol |
IUPAC名 |
6-bromo-N-tert-butylpyridin-2-amine |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-6-4-5-7(10)11-8/h4-6H,1-3H3,(H,11,12) |
InChIキー |
RIWYYWNCQWHCQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NC1=NC(=CC=C1)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
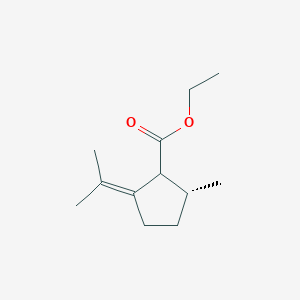
![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)

![2H-Indeno[5,4-b]furan-8-ethanaMine, 1,6-dihydro-](/img/structure/B8711272.png)

![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
